molecular formula C18H26N2O2 B12488166 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine

Cat. No.: B12488166
M. Wt: 302.4 g/mol
InChI Key: ABDFOQIREXFIEC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine is a synthetic compound that belongs to the class of piperazines. This compound features a benzodioxole group attached to a piperazine ring, which is further substituted with a cyclohexyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine typically involves the reaction of 1,3-benzodioxole with piperazine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 5-bromo-1,3-benzodioxole with piperazine in the presence of a palladium catalyst and a base such as cesium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be used as starting materials.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorobenzoyl)piperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-difluorobenzoyl)piperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzoyl)piperazine

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research and applications .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine

InChI

InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)20-10-8-19(9-11-20)13-15-6-7-17-18(12-15)22-14-21-17/h6-7,12,16H,1-5,8-11,13-14H2

InChI Key

ABDFOQIREXFIEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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